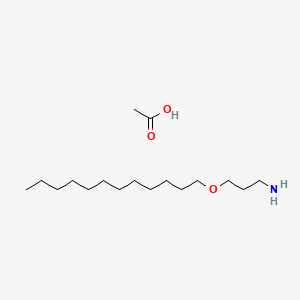
3-(Dodecyloxy)propylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecyloxy)propylammonium acetate is a chemical compound with the molecular formula C17H37NO3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 3-(Dodecyloxy)propylammonium acetate typically involves a two-step process. The first step is the reaction of dodecyl alcohol with 3-chloropropylamine to form 3-(dodecyloxy)propylamine. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene. The second step involves the reaction of 3-(dodecyloxy)propylamine with acetic acid to form this compound. This reaction is typically carried out at room temperature with stirring .
Chemical Reactions Analysis
3-(Dodecyloxy)propylammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are carboxylic acids and aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are primary amines and alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Scientific Research Applications
3-(Dodecyloxy)propylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: This compound is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as a stabilizing agent in drug delivery systems.
Industry: This compound is used in the production of cosmetics, detergents, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)propylammonium acetate involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic dodecyl group and the hydrophilic ammonium acetate group .
Comparison with Similar Compounds
3-(Dodecyloxy)propylammonium acetate can be compared with other similar compounds such as:
3-(Decyloxy)propylammonium acetate: This compound has a shorter alkyl chain, resulting in different physical and chemical properties.
3-(Tetradecyloxy)propylammonium acetate: This compound has a longer alkyl chain, leading to increased hydrophobicity and different reactivity.
3-(Hexadecyloxy)propylammonium acetate: This compound has an even longer alkyl chain, which further increases its hydrophobicity and alters its interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
68123-05-7 |
|---|---|
Molecular Formula |
C17H37NO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
acetic acid;3-dodecoxypropan-1-amine |
InChI |
InChI=1S/C15H33NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;1-2(3)4/h2-16H2,1H3;1H3,(H,3,4) |
InChI Key |
HWNJCLSJXCSPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
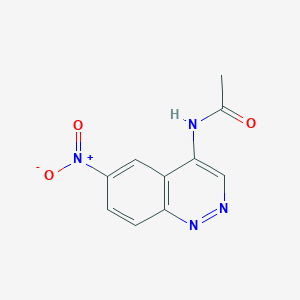
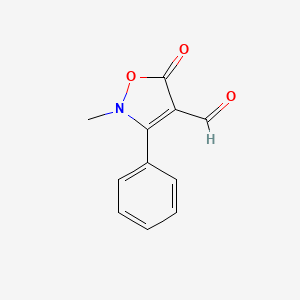
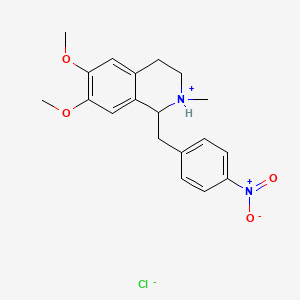
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)


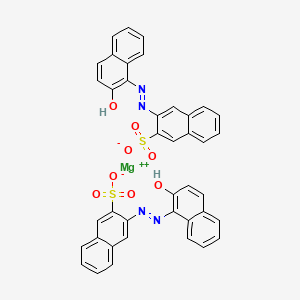
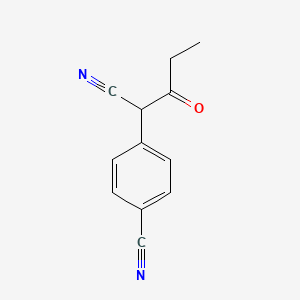
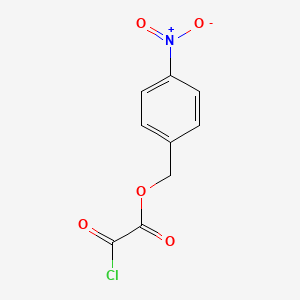
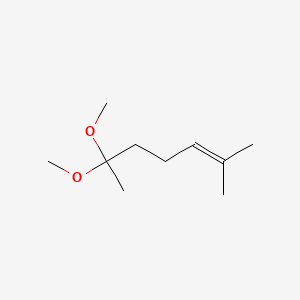
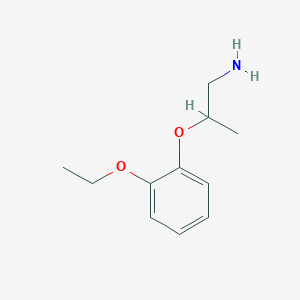
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
